6-Methylflavone
Overview
Description
6-Methylflavone is a flavonoid compound with the chemical formula C16H12O2. It is a derivative of flavone, characterized by the presence of a methyl group at the sixth position of the flavone structure. This compound is known for its various biological activities, including its role as an activator of gamma-aminobutyric acid (GABA) receptors .
Mechanism of Action
Target of Action
6-Methylflavone is an activator of α1β2γ2L and α1β2 GABAA receptors . These receptors are a type of GABA receptors, which are the major inhibitory neurotransmitters in our brains .
Mode of Action
This compound acts as a positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α1β2 GABAA receptors . This means that it enhances the normal response to GABA at these receptors . It is essentially inactive at ρ1 GABAC receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a positive allosteric modulator of GABA responses, this compound enhances the inhibitory effects of GABA neurotransmission. This can lead to various downstream effects, including potential neuroprotective effects .
Pharmacokinetics
It is known that the bioavailability of flavonoid compounds can be improved through glycosylation . Glycosylation usually results in the improvement of their stability and bioavailability .
Result of Action
The primary result of this compound’s action is the enhancement of GABA responses at certain GABA receptors . This can lead to various effects, depending on the specific context in which the compound is used. For example, it has been suggested that this compound may have neuroprotective effects .
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the efficacy of this compound as a positive allosteric modulator can be influenced by the specific subtypes of GABA receptors present . Additionally, the compound’s stability and bioavailability can be improved through glycosylation .
Biochemical Analysis
Biochemical Properties
6-Methylflavone plays a significant role in biochemical reactions, particularly as a modulator of various receptors and enzymes. It is known to interact with gamma-aminobutyric acid (GABA) receptors, specifically the α1β2γ2L and α1β2 subtypes of GABAA receptors . This interaction enhances the normal response to GABA, a major inhibitory neurotransmitter in the central nervous system, thereby exhibiting anxiolytic and anticonvulsant effects. Additionally, this compound has been identified as a positive allosteric modulator of these receptors, which means it binds to a site distinct from the active site and enhances the receptor’s response to GABA .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABAA receptors, leading to altered neuronal excitability and neurotransmission . This modulation can impact cell signaling pathways involved in anxiety, mood regulation, and seizure activity. Furthermore, this compound has been observed to affect gene expression related to these pathways, potentially altering the expression of genes involved in neurotransmitter synthesis, receptor density, and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABAA receptors. As a positive allosteric modulator, this compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. Additionally, this compound may influence the activity of other enzymes and proteins involved in neurotransmitter metabolism and synaptic function, further contributing to its overall effects on neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in immediate modulation of GABAA receptor activity and subsequent changes in neuronal excitability . Long-term exposure, however, may lead to adaptive changes in receptor expression and function, potentially altering the compound’s efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, this compound may cause sedation, motor impairment, and other toxic effects . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors involved in flavonoid metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit distinct pharmacological properties. Additionally, this compound may influence metabolic flux and metabolite levels in pathways related to neurotransmitter synthesis and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylflavone can be synthesized through the methylation of flavone compounds. One common method involves the reaction of flavone with methylating agents such as iodomethane or iodoethane in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methylflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted flavones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methylflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Biology: It is studied for its role in modulating GABA receptors and its potential neuroprotective effects.
Comparison with Similar Compounds
Flavone: The parent compound of 6-Methylflavone, lacking the methyl group at the sixth position.
6-Hydroxyflavone: A hydroxylated derivative with different biological activities.
6-Bromoflavone: A brominated derivative known for its distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific interaction with GABA receptors, which distinguishes it from other flavonoid derivatives. Its ability to act as a positive allosteric modulator of GABA receptors makes it particularly valuable in neuropharmacological research .
Properties
IUPAC Name |
6-methyl-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJBXPAMJLUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351008 | |
Record name | 6-Methylflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-75-8 | |
Record name | 6-Methyl-2-phenyl-chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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